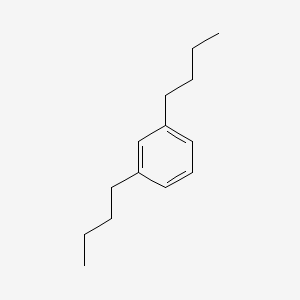
1,3-dibutyl-benzene
Vue d'ensemble
Description
1,3-dibutyl-benzene is an organic compound with the molecular formula C14H22. It is a derivative of benzene, where two butyl groups are attached to the benzene ring at the 1 and 3 positions. This compound is known for its chemical stability and is used in various industrial and research applications.
Méthodes De Préparation
1,3-dibutyl-benzene can be synthesized through several methods. One common synthetic route involves the cross-coupling of Grignard reagents with aryl halides in the presence of a phosphine-nickel catalyst. For example, 1-bromobutane can react with magnesium to form a Grignard reagent, which is then coupled with 1,3-dichlorobenzene in the presence of a nickel catalyst to produce 1,3-dibutylbenzene . Industrial production methods often involve similar catalytic processes to ensure high yields and purity.
Analyse Des Réactions Chimiques
1,3-dibutyl-benzene undergoes various chemical reactions, including:
Oxidation: The butyl groups can be oxidized to form carboxylic acids.
Reduction: The benzene ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like hydrogen gas for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,3-dibutyl-benzene is used in various scientific research applications, including:
Chemistry: It serves as a non-polar solvent and a reference compound in chemical reactions.
Biology: It is used in studies involving the interaction of aromatic compounds with biological systems.
Medicine: Research on its potential therapeutic properties is ongoing.
Mécanisme D'action
The mechanism of action of 1,3-dibutylbenzene involves its interaction with various molecular targets and pathways. Its chemical stability allows it to participate in reactions without undergoing significant structural changes. The butyl groups can influence the reactivity of the benzene ring, making it more or less susceptible to certain reactions. The exact molecular targets and pathways depend on the specific application and conditions.
Comparaison Avec Des Composés Similaires
1,3-dibutyl-benzene can be compared with other similar compounds such as:
n-Butylbenzene: A compound with a single butyl group attached to the benzene ring.
1,2-Dibutylbenzene: A compound with two butyl groups attached at the 1 and 2 positions of the benzene ring.
Propriétés
Numéro CAS |
17171-74-3 |
|---|---|
Formule moléculaire |
C14H22 |
Poids moléculaire |
190.32 g/mol |
Nom IUPAC |
1,3-dibutylbenzene |
InChI |
InChI=1S/C14H22/c1-3-5-8-13-10-7-11-14(12-13)9-6-4-2/h7,10-12H,3-6,8-9H2,1-2H3 |
Clé InChI |
BLZIWBDUMUJHOE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC(=CC=C1)CCCC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













